molecular formula C14H18N2O2 B1426068 Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate CAS No. 1272758-05-0

Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate

Cat. No. B1426068
M. Wt: 246.3 g/mol
InChI Key: RRZZJIWGDWBWGM-UHFFFAOYSA-N
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Description

Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate is a chemical compound with the molecular formula C14H18N2O2 and a molecular weight of 246.31 . It contains a total of 38 bonds, including 20 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), and 1 Azetidine .


Molecular Structure Analysis

The InChI code for Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate is 1S/C14H18N2O2/c17-13(18-9-12-5-2-1-3-6-12)16-10-14(11-16)7-4-8-15-14/h1-3,5-6,15H,4,7-11H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate is a solid or liquid at room temperature . The compound should be stored in a refrigerator . The boiling point of the compound is not specified .

Scientific Research Applications

Synthesis and Structural Analysis

  • Cycloaddition Reactions

    Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate is involved in [3+2] cycloaddition reactions, leading to the formation of various spirocyclic compounds. For instance, derivatives like 7-benzoyl-2-(4-methoxyphenyl)-6-phenyl-5-oxa-2,6-diazaspiro[3.4]octan-1-one and 6-tert-butyl-2-(4-methylphenyl)-7-phenyl-5-oxa-2,6-diazaspiro[3.4]octan-1-one have been synthesized using this method, showcasing its potential in creating diverse molecular structures (Chiaroni et al., 2000).

  • Structural Diversity in Medicinal Chemistry

    This compound is used to create analogs of piperazine and morpholine, which are common in drug design. The synthesis via (3+2) cycloaddition leads to substitutes like 6-benzyl-2,6-diazaspiro(3.4)octane oxalate and 2-oxa-6-azaspiro(3.4)octane, demonstrating its role in expanding the chemical and patent space in medicinal chemistry (王雯 et al., 2015).

Chemical Reactions and Properties

  • Aziridination and Dipolar Cycloadditions

    The compound participates in aziridination and 1,3-dipolar cycloaddition reactions. These reactions lead to the formation of diazadispirodecanes and triazadispirododecanes, which are significant for developing new molecular frameworks (Albar et al., 1997).

  • Reformatsky Reaction in Synthesis

    It is used in the Reformatsky reaction with methyl 1-bromocycloalkane-1-carboxylates and aromatic aldehyde phenyl- and benzoylhydrazones. This reaction produces compounds like 3-aryl-2-phenylamino-2-azaspiro[3.4]octan-1-ones, illustrating its versatility in organic synthesis (Shchepin et al., 2007).

Applications in Medicinal Chemistry

  • Antimalarial Activity

    A novel diazaspiro[3.4]octane series, including benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate derivatives, was identified for its activity against multiple stages of the Plasmodium falciparum parasite. This finding is significant for developing new antimalarial drugs (Le Manach et al., 2021).

  • Potential Anticonvulsant Agents

    Compounds like 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones have been studied for their anticonvulsant properties. This research helps in understanding the structure-activity relationship for developing new anticonvulsant agents (Lazić et al., 2017).

Environmental and Material Science Applications

  • Corrosion Inhibition: Spirocyclic compounds derived from benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate have been studied for their corrosion inhibition properties in mild steel. This highlights its potential application in materials science and environmental protection (Chafiq et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P338+P351) .

Future Directions

A study has shown that by linking the 5-nitrofuryl moiety to various heterocyclic motifs, potent antimycobacterial compounds efficacious against multidrug-resistant strains can be developed that are also non-toxic to rodents . This suggests that Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate and related compounds could have potential applications in the development of new antimycobacterial drugs .

properties

IUPAC Name

benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13(18-9-12-5-2-1-3-6-12)16-10-14(11-16)7-4-8-15-14/h1-3,5-6,15H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZZJIWGDWBWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C2)C(=O)OCC3=CC=CC=C3)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901175655
Record name 2,5-Diazaspiro[3.4]octane-2-carboxylic acid, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate

CAS RN

1272758-05-0
Record name 2,5-Diazaspiro[3.4]octane-2-carboxylic acid, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272758-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diazaspiro[3.4]octane-2-carboxylic acid, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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